molecular formula C7H14O2 B2470547 2-(2-cyclopropylethoxy)ethan-1-ol CAS No. 1693631-63-8

2-(2-cyclopropylethoxy)ethan-1-ol

Cat. No.: B2470547
CAS No.: 1693631-63-8
M. Wt: 130.187
InChI Key: YNJINEOLRXEBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-cyclopropylethoxy)ethan-1-ol is an organic compound with the molecular formula C7H14O2. It is characterized by the presence of a cyclopropyl group attached to an ethoxyethanol moiety.

Properties

IUPAC Name

2-(2-cyclopropylethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-4-6-9-5-3-7-1-2-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJINEOLRXEBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopropylethoxy)ethan-1-ol typically involves the reaction of cyclopropyl ethanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopropylethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-cyclopropylethoxy)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-cyclopropylethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-cyclopropylethoxy)ethan-1-ol is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .

Biological Activity

2-(2-Cyclopropylethoxy)ethan-1-ol is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and significant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C₈H₁₄O
  • CAS Number : 1693631-63-8

The presence of the cyclopropyl group is notable as it may influence the compound's interaction with biological targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against bacteria and fungi
Anti-inflammatoryPossible inhibition of COX enzymes
CytotoxicityEffects on cancer cell lines

Case Study Analysis

A recent study explored the biological activities of structurally related compounds. For instance, certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess selective cytotoxic properties.

In another investigation, compounds with similar ether functionalities were tested for anti-inflammatory effects. These studies revealed that certain analogs could effectively suppress COX-2 activity, which is crucial in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital in predicting the biological activity of this compound. The following points summarize key observations from related compounds:

  • Hydrophobicity : The presence of cyclopropyl enhances lipophilicity, potentially improving membrane permeability.
  • Functional Groups : The hydroxyl group (–OH) is essential for hydrogen bonding interactions with biological targets.
  • Size and Shape : The cyclopropyl ring may confer unique steric properties that influence receptor binding.

Future Directions

Further research is required to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for exploration include:

  • In vitro and In vivo Studies : Comprehensive testing on various cell lines and animal models to assess toxicity and therapeutic potential.
  • Mechanistic Studies : Investigating specific pathways affected by the compound to understand its role in inflammation or microbial resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.